molecular formula C10H2F10N2 B12113177 5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridine-3-carbonitrile

5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridine-3-carbonitrile

Cat. No.: B12113177
M. Wt: 340.12 g/mol
InChI Key: HZVAXUUHQHYXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridine-3-carbonitrile: is a chemical compound with the following structural formula:

C9H5F5N\text{C}_9\text{H}_5\text{F}_5\text{N} C9​H5​F5​N

It belongs to the class of fluorinated organic compounds and contains both pyridine and cyano (carbonitrile) functional groups. The compound’s unique fluorinated substituents make it interesting for various applications.

Preparation Methods

Synthetic Routes::

    Direct Synthesis:

    Alternative Route:

Industrial Production::
  • While not widely produced on an industrial scale, research laboratories often synthesize this compound for specific applications.

Chemical Reactions Analysis

Reactivity::

    5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridine-3-carbonitrile: exhibits limited reactivity due to the electron-withdrawing nature of its fluorinated substituents.

  • It is relatively inert toward common nucleophiles and bases.
Common Reagents and Conditions::

    Oxidation: The compound can be oxidized using strong oxidizing agents (e.g., m-chloroperbenzoic acid) to form corresponding pyridine N-oxides.

    Reduction: Reduction with suitable reducing agents (e.g., lithium aluminum hydride) can yield the corresponding pentafluoroethylpyridine.

    Substitution: The cyano group can be substituted using nucleophiles (e.g., amines) under basic conditions.

Major Products::
  • The major products depend on the specific reaction conditions. Commonly observed products include N-oxides and substituted derivatives.

Scientific Research Applications

    Catalysis: The compound’s fluorinated substituents enhance its stability and solubility, making it useful in catalytic reactions.

    Materials Science: It can serve as a building block for designing novel materials with unique properties.

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its stability and lipophilicity.

Mechanism of Action

  • The exact mechanism of action remains an active area of research.
  • Potential molecular targets and pathways are yet to be fully elucidated.

Comparison with Similar Compounds

    5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridine-3-carbonitrile: stands out due to its highly fluorinated structure.

  • Similar compounds include:

      4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid:

      Benzenesulfonic acid, 4-((4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl)oxy)-, sodium salt:

      2-Fluoro-2-(pentafluoroethyl)-3,3-bis(trifluoromethyl)oxirane:

      Bis(1,1,2,2,2-pentafluoroethyl)diazene:

Properties

Molecular Formula

C10H2F10N2

Molecular Weight

340.12 g/mol

IUPAC Name

5,6-bis(1,1,2,2,2-pentafluoroethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C10H2F10N2/c11-7(12,9(15,16)17)5-1-4(2-21)3-22-6(5)8(13,14)10(18,19)20/h1,3H

InChI Key

HZVAXUUHQHYXGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.